N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide is a small molecule identified through high-throughput screening for its ability to modify the structure of apolipoprotein E4 (apoE4). [] ApoE4 is a protein that plays a role in lipid metabolism and is a significant genetic risk factor for Alzheimer's disease (AD). [] While its exact role in AD pathogenesis is not fully understood, apoE4 is known to adopt a pathological conformation characterized by intramolecular domain interaction. [] This conformational change is thought to contribute to the protein's detrimental effects. []
N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide acts as an apoE4 structure corrector. [] It directly binds to apoE4 and disrupts the intramolecular domain interaction that characterizes the protein's pathological conformation. [] This action helps restore the protein's normal structure and function. []
The primary application of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide, identified in the provided research, is as a tool to investigate the role of apoE4 in AD pathogenesis. [] By disrupting the pathological conformation of apoE4, this compound can help elucidate the specific contributions of this protein to the development of AD. []
Furthermore, chemical modifications of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide have yielded derivatives with increased potency in disrupting apoE4 domain interaction. [] This finding suggests that this class of compounds holds potential for development into therapeutics targeting apoE4-mediated aspects of AD. []
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8